
CB2R-IN-1
Overview
Description
CB2R-IN-1 (Catalog No. HY-100328/A18810) is a potent and selective cannabinoid receptor type 2 (CB2) inverse agonist with a binding affinity (Ki) of 0.9 nM . It exhibits >98% purity and is primarily used in preclinical research to study CB2 receptor signaling pathways. Unlike agonists, inverse agonists suppress constitutive receptor activity, making this compound valuable for investigating conditions where CB2 overactivation is implicated, such as inflammation and immune dysregulation. No clinical development has been reported for this compound, and its applications remain restricted to experimental models .
Preparation Methods
The synthesis of CB2R-IN-1 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Binding Affinity and Selectivity
CB2R-IN-1 exhibits varying binding affinities depending on its structural modifications. For instance, studies have shown that specific substitutions on the indole or naphthyridine scaffolds significantly influence its affinity for CB2R.
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Affinity Measurements : The binding affinity is typically assessed using radiolabeled ligands in competitive binding assays. For example, a compound derived from this compound showed a binding affinity of approximately 2.1 nM towards CB2R but negligible affinity towards CB1R .
Table 2: Binding Affinity Data for this compound Derivatives
Compound | Binding Affinity (nM) | Selectivity (CB2R/CB1R) |
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This compound | 2.1 | High |
RM356 | 3.0 | Moderate |
RM365 | <5 | High |
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with the receptor at the molecular level. These studies often reveal that:
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The ligand adopts specific conformations that optimize interactions with key residues in the binding pocket of CB2R.
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Computational models suggest that modifications to the ligand can enhance or diminish binding affinity based on steric and electronic factors.
Table 3: Interaction Energies from Docking Studies
Compound | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
(−)-CB2R-IN-1 | -10.45 | Hydrogen bonds with K3.28 |
(+)-CB2R-IN-1 | -6.64 | Weak van der Waals |
Biological Evaluation
The biological evaluation of this compound includes assessing its efficacy in cellular models relevant to pain and inflammation:
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In Vitro Assays : Functional assays demonstrate that certain derivatives act as agonists or antagonists at CB2R, influencing downstream signaling pathways such as cAMP production and calcium mobilization.
Table 4: Functional Activity Data for this compound Derivatives
Compound | EC50 (nM) | Activity Type |
---|---|---|
This compound | <10 | Agonist |
RM356 | <20 | Antagonist |
RM365 | <15 | Agonist |
Scientific Research Applications
Key Mechanisms:
- Inflammation Regulation : CB2R-IN-1's antagonistic properties can help elucidate the role of CB2R in inflammatory pathways. For example, studies have shown that CB2R activation can reduce pro-inflammatory cytokine production .
- Neuroprotection : In models of neurodegeneration, blocking CB2R may reveal insights into how this receptor influences neuronal survival and inflammation in the central nervous system .
Neurodegenerative Diseases
This compound has been utilized to investigate its effects on neuroinflammation associated with Alzheimer's disease (AD) and other neurodegenerative conditions. Research indicates that CB2R antagonism may exacerbate synaptic deficits and cognitive impairments in AD models, highlighting the receptor's protective role .
Study | Findings |
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CB2R deletion leads to synaptic architecture changes linked to social memory deficits. | |
Antagonism of CB2R exacerbates neuroinflammation in AD mouse models. |
Chronic Pain Management
In pain research, this compound is used to explore its potential as a modulator of pain pathways. Studies suggest that blocking CB2R may alter pain sensitivity and inflammatory responses in models of neuropathic pain .
Study | Findings |
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CB2R antagonists increased pain sensitivity in neuropathic pain models. | |
Inhibition of CB2R led to enhanced inflammatory responses in pain pathways. |
Autoimmune Disorders
Research has shown that this compound can help delineate the role of CB2 receptors in autoimmune diseases by modulating immune cell functions. This application is crucial for developing targeted therapies for conditions like rheumatoid arthritis and multiple sclerosis .
Study | Findings |
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Antagonism of CB2R resulted in increased pro-inflammatory cytokine production in autoimmune models. | |
Blocking CB2R altered immune cell migration and activation profiles. |
Case Study 1: Alzheimer's Disease
In a study examining the effects of this compound on Alzheimer's disease models, researchers found that antagonizing CB2 receptors resulted in increased neuroinflammation and cognitive decline. The study emphasized the need for careful consideration of CB2 receptor modulation when developing therapeutic strategies for AD .
Case Study 2: Chronic Pain
Another investigation focused on neuropathic pain demonstrated that treatment with this compound led to heightened pain responses and increased levels of inflammatory markers, suggesting that endogenous activation of CB2 receptors plays a protective role against chronic pain conditions .
Mechanism of Action
CB2R-IN-1 exerts its effects by binding to the CB2 receptor, a G protein-coupled receptor predominantly expressed in immune cells and peripheral tissues . Upon binding, it acts as an inverse agonist, reducing the receptor’s basal activity and modulating downstream signaling pathways. This includes the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and modulation of various kinases and transcription factors involved in inflammatory and immune responses .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds and Their Profiles
The following table summarizes CB2R-IN-1 and structurally or functionally related cannabinoid receptor modulators:
Mechanistic and Functional Comparisons
Inverse Agonists
- This compound vs. COR 170: this compound (Ki = 0.9 nM) is 4.2-fold more potent than COR 170 (Ki = 3.8 nM) at CB2. Both suppress constitutive receptor activity, but structural differences (4-quinolone in COR 170 vs. pyrazole-carboxamide in this compound) may influence pharmacokinetics .
Agonists vs. Inverse Agonists
- MDA 19, GW842166X, Olorinab :
These CB2 agonists activate the receptor, promoting downstream signaling linked to anti-inflammatory and analgesic effects. In contrast, this compound inhibits basal activity, useful for studying hyperactive CB2 states .
Biased Signaling
Dual-Target Compounds
- EHP-101 :
Combines CB2 agonism with PPARγ activation, offering synergistic anti-inflammatory effects. This contrasts with this compound’s single-target approach .
Selectivity and Clinical Relevance
- JD-5037 and Taranabant :
While this compound targets CB2, JD-5037 (CB1 antagonist) and Taranabant (CB1 inverse agonist) highlight the importance of receptor selectivity. Taranabant’s discontinuation due to psychiatric side effects underscores the safety challenges of CB1 modulation .
Structural and Pharmacokinetic Insights
In contrast, EHP-101’s oral activity and LY2828360’s slow onset reflect diverse pharmacokinetic profiles among CB2 modulators .
Biological Activity
CB2R-IN-1 is a selective inhibitor of the cannabinoid receptor type 2 (CB2R), which has gained attention for its potential therapeutic applications in various inflammatory and neurodegenerative conditions. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and implications for therapeutic use.
Overview of CB2R
The CB2 receptor is primarily expressed in immune cells and has been implicated in modulating inflammatory responses. Unlike its counterpart, the CB1 receptor, which is more prevalent in the central nervous system and associated with psychoactive effects, CB2R activation does not produce such effects, making it a promising target for drug development aimed at treating inflammation and pain without the psychoactive side effects associated with cannabinoids.
This compound operates through several biological pathways:
- Inhibition of Pro-inflammatory Cytokines : Activation of CB2R has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6. For example, studies indicate that selective agonists like JWH-133 can significantly reduce these cytokines in various cell models .
- Microglial Modulation : CB2R activation shifts microglia towards an anti-inflammatory phenotype (M2), which is critical for neuroprotection. In vitro studies have demonstrated that CB2R agonists can inhibit the migration of microglia and reduce their inflammatory response .
- Neuronal Protection : Research indicates that CB2R activation can protect neurons from damage during neuroinflammation by inhibiting pathways like ERK1/2 phosphorylation .
Study 1: Anti-inflammatory Effects in Microglial Cells
A study conducted on murine microglial cells treated with JWH-133 showed a marked decrease in TNF-α production and an increase in anti-inflammatory markers. The results indicated that CB2R activation could effectively modulate microglial function, shifting them towards an anti-inflammatory state .
Study 2: Neuroprotective Properties
In a model of spinal cord injury, treatment with a CB2R agonist was associated with reduced blood-brain barrier permeability and decreased expression of inflammatory mediators. This suggests that compounds like this compound could be beneficial in neurodegenerative diseases where inflammation plays a critical role .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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